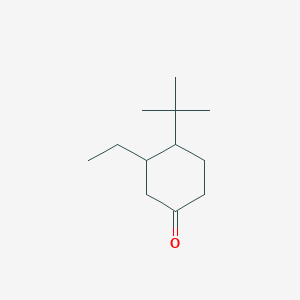
4-tert-Butyl-3-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-3-ethylcyclohexan-1-one is an organic compound with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group at the 4-position and an ethyl group at the 3-position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-ethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (e.g., Cl2, Br2), electrophiles, and catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-3-ethylcyclohexan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: Lacks the ethyl group at the 3-position.
3-Ethylcyclohexanone: Lacks the tert-butyl group at the 4-position.
Cyclohexanone: Lacks both the tert-butyl and ethyl groups.
Uniqueness
4-tert-Butyl-3-ethylcyclohexan-1-one is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-tert-butyl-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
NTCULBQOQNAPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CCC1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



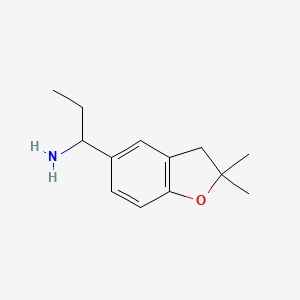
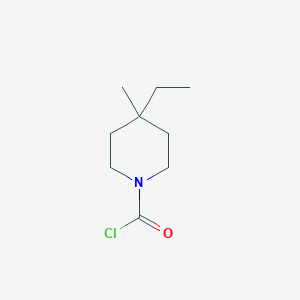
![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)
![N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13285551.png)
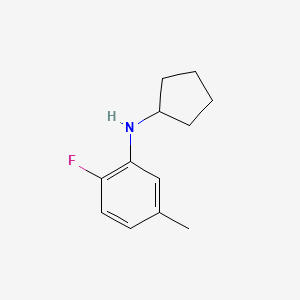
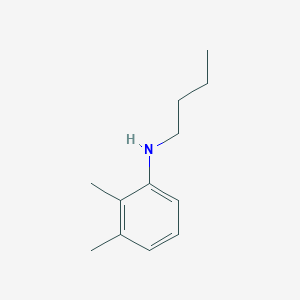

![2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)
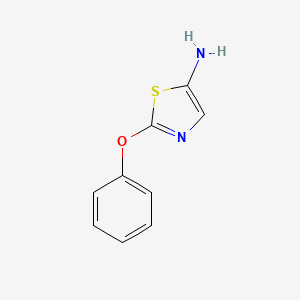
![1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13285583.png)


